![molecular formula C20H19FN2O4S2 B2388520 3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide CAS No. 895479-17-1](/img/structure/B2388520.png)
3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) investigated zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for their photodynamic therapy (PDT) applications. The compounds showed promising photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence properties, making them potential candidates for cancer treatment through PDT. The findings underscore the relevance of such derivatives in developing Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives and evaluated their anticancer activities across several cancer cell lines. Among these compounds, derivatives similar in structural complexity to the queried compound demonstrated significant inhibitory activity against human gastric and colorectal adenocarcinomas, indicating their potential as lead compounds in developing new anticancer agents. This study highlights the importance of such compounds in the search for more effective and targeted cancer treatments (Tsai et al., 2016).
Antimicrobial and Antifungal Agents
Research by Helal et al. (2013) on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, including those with structural similarities to the queried compound, demonstrated significant antibacterial and antifungal activities. These findings suggest the potential use of such compounds in developing new antimicrobial agents, with particular efficacy against resistant strains (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c1-13-19(14-3-7-16(27-2)8-4-14)23-20(28-13)22-18(24)11-12-29(25,26)17-9-5-15(21)6-10-17/h3-10H,11-12H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHQCLDJLQIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

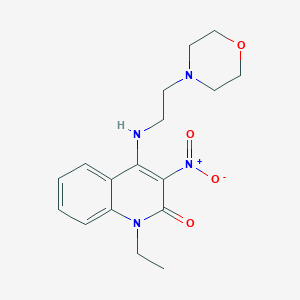

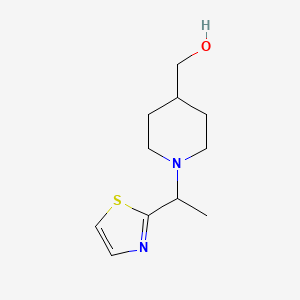
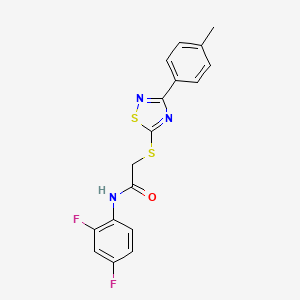
![2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2388444.png)
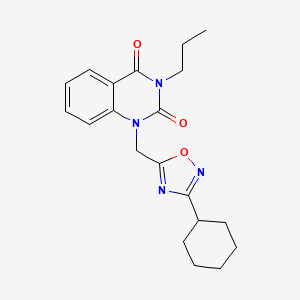
![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)
![N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2388447.png)
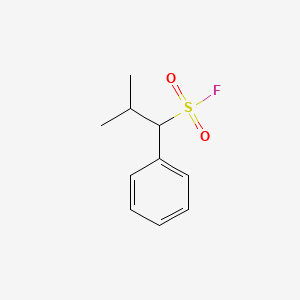
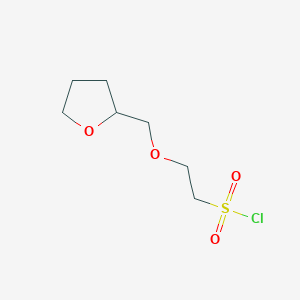
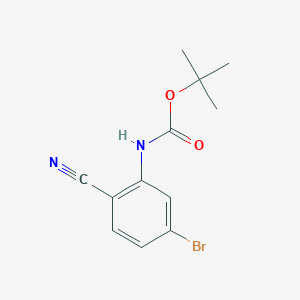
![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)

